Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate)

Description

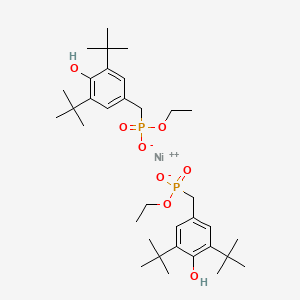

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) is a coordination complex where a central nickel(II) ion is chelated by two phosphonate ligands. Each ligand consists of a diethyl phosphonate group bound to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a structural motif known for its antioxidant properties in polymer stabilization . The compound is likely synthesized via nickel-mediated coordination of the parent phosphonate, diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, which is authorized for use in food-contact materials (FCMs) due to its low migration rates and robust thermal stability .

Properties

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H29O4P.Ni/c2*1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7;/h2*9-10,18H,8,11H2,1-7H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRMJBJYCFNTKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56NiO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067581 | |

| Record name | Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30947-30-9 | |

| Record name | Irgastab 2002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030947309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(2+) diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate), a nickel complex with significant potential in biological applications, has garnered attention due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Molecular Formula : C17H29NiO4P

- Molecular Weight : 387.08 g/mol

- CAS Number : 30947-30-9

Research indicates that nickel complexes often exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For instance, studies on related nickel compounds have shown that they can induce apoptosis in tumor cell lines through various mechanisms:

- Cell Cycle Arrest : Nickel complexes, such as bis(S-citronellalthiosemicarbazonato)nickel(II), have been reported to cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Caspase Activation : The activation of caspase pathways has been noted as a critical mechanism by which nickel complexes induce apoptosis in cancer cells .

- DNA Interaction : Nickel complexes can interact with DNA, influencing its structure and function. For example, studies utilizing UV-vis spectroscopy and gel electrophoresis have demonstrated that certain nickel complexes can bind to DNA, potentially leading to mutagenic effects .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigating the effects of various nickel complexes on the U937 tumor cell line revealed that these compounds could selectively inhibit cell proliferation without affecting non-proliferating healthy cells. The mechanism involved caspase-9 activation and subsequent DNA damage, as evidenced by Comet assays .

| Compound | Cell Line | Mechanism | Result |

|---|---|---|---|

| Ni(tcitr)2 | U937 | G2/M arrest, caspase activation | Induced apoptosis |

Case Study 2: Antioxidant Activity

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) has also been investigated for its antioxidant properties. The presence of hydroxyphenyl groups is believed to contribute to its ability to scavenge free radicals, thereby providing a protective effect against oxidative stress in biological systems.

Comparative Analysis of Nickel Complexes

The following table summarizes the biological activities of various nickel complexes:

Scientific Research Applications

Chemical Properties and Structure

Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) is characterized by its nickel ion coordinated with phosphonate ligands. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents. The chemical formula is represented as , with a molecular weight of approximately 557.3 g/mol .

Catalytic Applications

2.1 Cross-Coupling Reactions

Nickel complexes are widely used as catalysts in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) can facilitate reactions such as:

- Decarboxylative Arylation : This reaction involves the coupling of aryl halides with carboxylic acids to form arylated products. Nickel catalysts promote this transformation by stabilizing the transition state .

- Acylation of Ethers : The compound can also catalyze the acylation of ethers, providing a pathway for synthesizing complex organic molecules .

2.2 Photoredox Catalysis

Recent studies indicate that nickel complexes can be integrated into photoredox catalysis systems. By utilizing light to activate the nickel center, these systems enable efficient transformations under mild conditions, expanding the scope of synthetic applications .

Biological Applications

3.1 Antioxidant Properties

The phosphonate moiety in Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) contributes to its potential as an antioxidant. Research has shown that compounds with similar structures can scavenge free radicals and protect biological systems from oxidative stress . This property is particularly beneficial in pharmaceutical formulations aimed at preventing cellular damage.

3.2 Metal Ion Interaction

Nickel ions play crucial roles in biological systems as cofactors in various enzymatic reactions. The incorporation of nickel into phosphonate structures may enhance their interaction with biological targets, potentially leading to novel therapeutic agents .

Material Science Applications

4.1 Polymer Stabilization

Nickel complexes are being explored as stabilizers for polymers against thermal degradation and oxidative processes. The bulky tert-butyl groups in the compound help improve the thermal stability of polymer matrices while providing resistance to UV degradation .

4.2 Nanomaterials Synthesis

The unique properties of nickel complexes allow for their use in synthesizing nanoparticles with controlled sizes and shapes. These nanoparticles have applications in catalysis, electronics, and drug delivery systems .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Decarboxylative Arylation | Demonstrated high yields using nickel catalysts at room temperature. |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in cellular models. |

| Study C | Polymer Stabilization | Enhanced thermal stability observed in polyethylene composites containing nickel phosphonates. |

Comparison with Similar Compounds

Table 1: Key Properties Comparison

Other Metal-Phosphonate Complexes

Metal-phosphonate complexes (e.g., zinc or aluminum derivatives) are used as stabilizers or flame retardants. Nickel’s redox activity distinguishes its complexes by enabling catalytic applications, such as in cross-coupling reactions . For instance, nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O) catalyzes allylic alkenylations under microwave conditions , suggesting the nickel phosphonate complex may similarly participate in organometallic transformations.

Nickel-Based Catalysts and Stabilizers

Nickel compounds like nickel acetylacetonate are employed in polymerization and hydrogenation reactions. Compared to these catalysts, the nickel phosphonate complex may offer improved oxidative stability due to its phenolic ligands. However, its bulkier structure could reduce catalytic efficiency in homogeneous systems.

Antioxidants with Phenolic Moieties

The 3,5-di-tert-butyl-4-hydroxyphenyl group is shared with commercial antioxidants like Irganox 1010. While Irganox 1010 is a non-metallic phosphite ester, the nickel complex’s metal center could synergize with the phenolic group to enhance radical-scavenging activity. However, nickel’s propensity to catalyze oxidative degradation in polymers may offset this benefit .

Table 2: Antioxidant Efficacy Comparison

| Compound | Radical-Scavenging Capacity | Metal-Induced Degradation Risk |

|---|---|---|

| Irganox 1010 | High | None |

| Nickel Phosphonate Complex | Moderate (estimated) | High |

Preparation Methods

Synthesis of 3,5-di-tert-butylphenol-4-hydroxybenzyldimethylamine

- Starting materials: 3,5-di-tert-butylphenol, formaldehyde, dimethylamine, and ethanol as solvent.

- Procedure: These reactants are mixed and heated at 75–80 °C with stirring.

- Outcome: Formation of 3,5-di-tert-butylphenol-4-hydroxybenzyldimethylamine via Mannich-type reaction, introducing the dimethylaminomethyl group onto the phenol ring.

Formation of 3,5-di-tert-butyl-4-hydroxybenzyl phosphate diethyl ester

- Reagents: The above amine intermediate reacts with diethyl phosphate.

- Catalyst: Metallic sodium is used to facilitate the reaction.

- Conditions: Reaction temperature is maintained between 110–130 °C.

- Result: Production of 3,5-di-tert-butyl-4-hydroxybenzyl phosphate diethyl ester through nucleophilic substitution, introducing the diethyl phosphonate ester moiety.

Saponification to form monoethyl phosphate sodium salt

- Reagent: Sodium hydroxide is used for partial hydrolysis.

- Conditions: Carried out at 125–135 °C.

- Mechanism: Selective saponification of one ethyl group from the diethyl phosphate ester, yielding 3,5-di-tert-butyl-4-hydroxybenzyl phosphate monoethyl sodium salt.

Complexation with nickel chloride

- Reagents: The sodium salt from the previous step is reacted with aqueous nickel chloride solution.

- Conditions: Reaction temperature is around 40 °C.

- Outcome: Formation of the final product, nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate), a nickel salt complex with two phosphonate ligands coordinated to nickel(II).

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3,5-di-tert-butylphenol + formaldehyde + dimethylamine + ethanol | 75–80 °C, stirring | 3,5-di-tert-butylphenol-4-hydroxybenzyldimethylamine | Mannich reaction to introduce amine group |

| 2 | Intermediate + diethyl phosphate + metallic sodium | 110–130 °C | 3,5-di-tert-butyl-4-hydroxybenzyl phosphate diethyl ester | Phosphonate ester formation |

| 3 | Diethyl phosphate ester + NaOH | 125–135 °C | 3,5-di-tert-butyl-4-hydroxybenzyl phosphate monoethyl sodium salt | Partial saponification of ester |

| 4 | Sodium salt + NiCl2 aqueous solution | 40 °C | Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate) | Complexation to form nickel phosphonate salt |

Detailed Research Findings and Notes

- The initial Mannich-type reaction is crucial for introducing the aminomethyl group on the phenol ring, which later facilitates the attachment of the phosphonate group.

- Metallic sodium acts as a strong base and nucleophile activator in the formation of the phosphonate ester.

- The selective saponification step is important to control the degree of ester hydrolysis, ensuring the formation of a monoethyl phosphonate intermediate suitable for metal coordination.

- Complexation with nickel chloride is performed under mild conditions to avoid decomposition of the organic ligands and to ensure the formation of a stable nickel(II) complex.

- The final compound is a light yellow or green powder depending on moisture content, with good solubility in organic solvents and moderate water solubility.

- This compound exhibits excellent stability to light and heat, making it valuable as a polymer stabilizer.

Additional Data on Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H29NiO4P |

| Molecular Weight | 387.08 g/mol |

| Appearance | Light yellow or light green powder |

| Melting Point | 180–200 °C |

| Density | 1.10 g/cm³ |

| Boiling Point | 408.3 °C (at 1 atm) |

| Water Solubility | ~5 g/100 mL at 20 °C |

| Toxicity (LD50, oral, rat) | 3750 mg/kg |

Q & A

Q. What is the primary function of this compound in polymer production, and how is its efficacy experimentally validated?

The compound acts as an antioxidant in poly(ethylene 2,5-furandicarboxylate) (PEF) production, providing thermal stability during polymer processing. Methodological validation includes:

Q. What safety assessment frameworks have been applied to evaluate this compound for food contact materials (FCMs)?

The EFSA Panel on Food Contact Materials evaluates:

- Migration studies : Testing compound leaching into food simulants under varying time-temperature conditions.

- Toxicological assays : Bacterial reverse mutation tests (Ames test) and in vitro mammalian micronucleus assays to assess genotoxicity.

- Threshold of Toxicological Concern (TTC) : Comparing exposure levels to established safety thresholds .

Q. How are migration properties of this compound analyzed in polymer matrices?

Standard methodologies include:

- LC–MS quantification : Detecting migrated compound in food simulants (e.g., ethanol, acetic acid).

- Octanol/water partition coefficient (Po/w) : Predicting migration potential based on hydrophobicity.

- Polymer degradation analysis : Monitoring compound release under accelerated aging conditions .

Advanced Research Questions

Q. How can synthesis yield of this compound be optimized, and what reaction conditions are critical?

Q. How can contradictory findings in toxicological data (e.g., neurotoxicity vs. non-neurotoxicity) be resolved?

Strategies include:

- Structural analog comparison : Reviewing neurotoxicity data for compounds with similar phosphonate groups (e.g., Irganox 1222) .

- Longitudinal in vivo studies : Assessing chronic exposure effects in rodent models.

- Meta-analysis : Aggregating data from multiple genotoxicity assays to identify consensus outcomes .

Q. What advanced techniques characterize the compound’s interaction with polymer backbones?

- X-ray crystallography : Resolving molecular integration into PEF matrices (e.g., bond angles between phosphonate groups and polymer chains) .

- Differential Scanning Calorimetry (DSC) : Measuring glass transition temperature () shifts to confirm thermal stabilization effects .

Q. How does the compound’s antioxidant performance compare in PEF vs. poly(ethylene terephthalate) (PET)?

- Accelerated oxidation assays : Exposing PEF and PET films to UV/heat and measuring hydroperoxide formation.

- EPR spectroscopy : Detecting radical scavenging efficiency in both polymers.

- EFSA data : Previous evaluations noted safe use in PET at 0.2% w/w, while PEF applications are limited to 0.1% w/w due to stricter migration thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo toxicological results?

- Dose-response reconciliation : Validate in vitro findings using physiologically relevant concentrations in in vivo models.

- Metabolite profiling : Identify bioactive metabolites that may explain differential toxicity.

- Cross-species extrapolation : Compare metabolic pathways in test organisms (e.g., bacterial vs. mammalian systems) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.